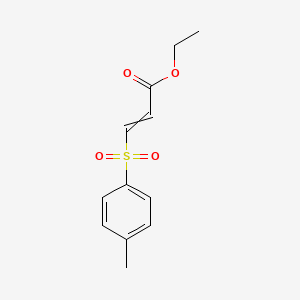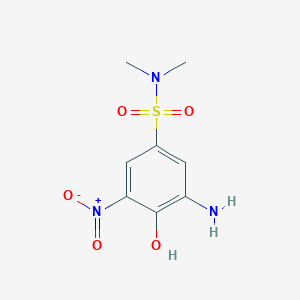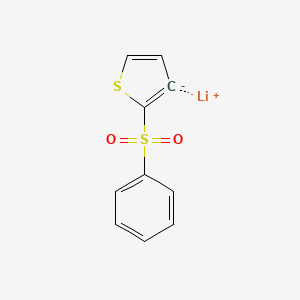
lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide is a compound that combines lithium, a highly reactive alkali metal, with a thiophene ring substituted with a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide typically involves the lithiation of a thiophene derivative followed by the introduction of a benzenesulfonyl group. One common method is the deprotonation of 2-(benzenesulfonyl)-3H-thiophene using a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide exerts its effects involves interactions with various molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. Additionally, the lithium ion can coordinate with other functional groups, affecting the compound’s overall stability and reactivity. These interactions can modulate the compound’s behavior in different chemical and biological environments.
Comparison with Similar Compounds
Similar Compounds
2-(Benzenesulfonyl)-3H-thiophen-3-ide: Lacks the lithium ion, resulting in different reactivity and applications.
Lithium thiophen-3-ide: Does not have the benzenesulfonyl group, leading to variations in chemical behavior.
Benzenesulfonyl fluoride: Contains a sulfonyl group but differs in the attached functional groups and overall structure.
Uniqueness
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide is unique due to the combination of the lithium ion and the benzenesulfonyl-substituted thiophene ring. This unique structure imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
93558-94-2 |
|---|---|
Molecular Formula |
C10H7LiO2S2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide |
InChI |
InChI=1S/C10H7O2S2.Li/c11-14(12,10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-6,8H;/q-1;+1 |
InChI Key |
KHYZAWSNRZQWBQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)S(=O)(=O)C2=[C-]C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


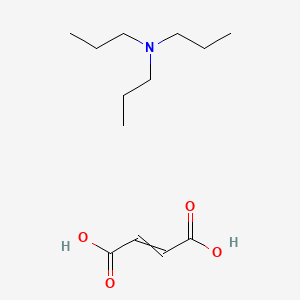
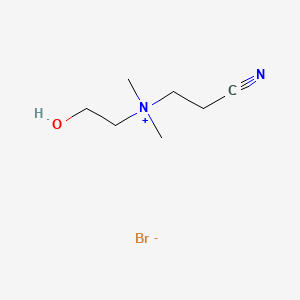
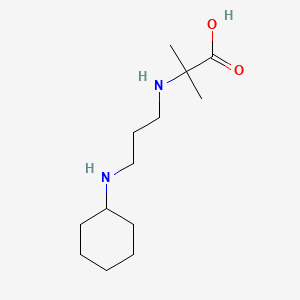
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
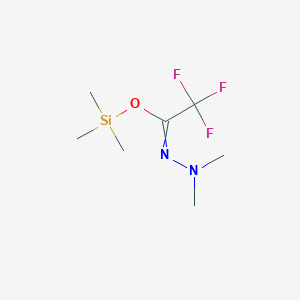
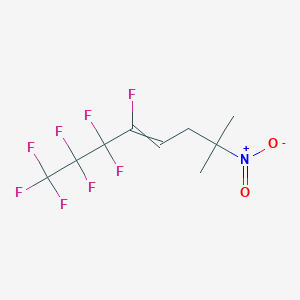
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)
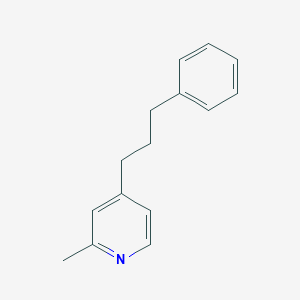
![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
